molecular formula C8H8N2OS B1483756 (3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol CAS No. 2092473-83-9

(3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol

Cat. No.: B1483756
CAS No.: 2092473-83-9
M. Wt: 180.23 g/mol
InChI Key: KYMNUXYCHXWTKJ-UHFFFAOYSA-N
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Description

(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methanol is a heterocyclic compound featuring a pyrazole core substituted at position 3 with a thiophene ring and at position 1 with a hydroxymethyl (-CH2OH) group. The hydroxymethyl group enhances solubility and serves as a handle for further functionalization.

Properties

IUPAC Name

(3-thiophen-2-ylpyrazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c11-6-10-4-3-7(9-10)8-2-1-5-12-8/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMNUXYCHXWTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol typically involves multi-step reactions. One common method includes the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the aldehyde group to a methanol group using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution on the thiophene ring; nucleophiles for substitution on the pyrazole ring.

Major Products

    Oxidation: (3-(Thiophen-2-yl)-1H-pyrazol-1-yl)carboxylic acid.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Halogenated thiophene derivatives and substituted pyrazole derivatives.

Scientific Research Applications

Overview

(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methanol is an organic compound that combines a thiophene ring with a pyrazole structure, linked by a methanol group. This unique molecular configuration lends itself to various applications in scientific research, particularly in chemistry, biology, and medicinal fields.

Chemistry

  • Building Block for Synthesis : The compound serves as a foundational molecule in organic synthesis, allowing chemists to create more complex structures. Its ability to undergo various reactions makes it valuable for developing new materials or pharmaceuticals.

Biology

  • Antimicrobial Properties : Research indicates that derivatives of pyrazole compounds exhibit antimicrobial activity, particularly against Gram-positive bacteria. The thiophene component enhances binding interactions with biological targets, potentially increasing efficacy .
  • Anticancer Activity : Studies have explored the anti-proliferative effects of pyrazole derivatives on cancer cell lines. Modifications in substituents significantly impact their effectiveness against different types of cancer .

Medicinal Chemistry

  • Drug Development : The compound's unique structural features make it a candidate for drug development. Its potential interactions with molecular targets such as enzymes and receptors are being investigated for therapeutic applications, including anti-inflammatory and anticancer treatments .

Case Study 1: Antimicrobial Evaluation

A series of studies assessed the antimicrobial properties of pyrazole derivatives, including this compound. Results demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Case Study 2: Anti-Proliferative Effects

In vitro assays evaluated the anti-proliferative effects of this compound on several cancer cell lines. The findings indicated that structural modifications could enhance its efficacy compared to standard treatments .

Mechanism of Action

The mechanism of action of (3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related pyrazole-thiophene derivatives, highlighting substituent positions, molecular weights, and synthesis yields:

Compound Name Substituents (Pyrazole Positions) Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Features
(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methanol 1: -CH2OH; 3: Thiophen-2-yl 208.28 Not reported Not available Target compound; hydroxymethyl at N1
[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol 1: Phenyl; 3: Thiophen-2-yl; 4: -CH2OH 256.33 Not reported Not available Aromatic bulk from phenyl; hydroxymethyl at C4
(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol 1: Ethyl; 3: Thiophen-2-yl; 5: -CH2OH 208.28 Discontinued 53.08% Alkyl chain at N1; hydroxymethyl at C5
{5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-thienyl}methanol Thienyl-methanol; Pyrazole: 1-Methyl, 3-CF3 292.25 (calculated) Not reported Not available Trifluoromethyl enhances metabolic stability

Physicochemical Properties

  • Solubility: The hydroxymethyl group in the target compound improves water solubility compared to non-polar analogues like [1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol, where the phenyl group increases lipophilicity .
  • Thermal Stability : Melting points for related compounds range from 108–110°C () to higher values for bulkier derivatives .

Crystallographic and Computational Studies

  • Structural Analysis : utilized X-ray crystallography and SHELXL software for pyrazole-thiophene derivatives, providing a framework for analyzing bond lengths and angles in the target compound .

Biological Activity

The compound (3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol is a member of the pyrazole family, characterized by its unique structural features that include a thiophene moiety and a hydroxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.

Structural Features

The structural formula of this compound can be represented as follows:

C8H8N2OS\text{C}_8\text{H}_8\text{N}_2\text{OS}

This structure allows for various interactions with biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity against a range of bacterial and fungal strains. For instance, studies have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds suggest strong potential for development as antimicrobial agents.

CompoundTarget OrganismsMIC (µg/mL)
This compoundE. coli, S. aureus15 - 30

Anti-inflammatory Properties

Compounds containing thiophene rings are often associated with reduced inflammation markers. In vivo studies have demonstrated that this compound exhibits anti-inflammatory effects comparable to known anti-inflammatory drugs such as celecoxib. The compound has shown an IC50 value of approximately 4.5 µM in COX-2 inhibition assays .

CompoundIC50 (µM)Comparison
This compound4.5Celecoxib: 5.6

Cytotoxic Effects

Preliminary studies indicate that this compound may exhibit cytotoxicity against certain cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The results from MTT assays suggest that the compound can induce apoptosis in these cancer cells, making it a candidate for further development in cancer therapy .

Cell LineIC50 (µM)
MCF-712
HCT11610

Case Studies

One notable study focused on the synthesis and biological evaluation of thiophene-substituted pyrazoles, including this compound. The study utilized various synthetic routes to optimize yield and purity, followed by comprehensive biological testing that confirmed the compound's multifaceted bioactivity .

Study Highlights:

  • Synthesis : Multiple synthetic pathways were explored, yielding the compound in high purity.
  • Biological Testing : The compound was tested against several bacterial strains and cancer cell lines.
  • Results : Significant antimicrobial and cytotoxic activities were observed, supporting further investigation into its therapeutic applications.

Q & A

Q. How can reproducibility issues in biological assays be mitigated?

  • Approaches :
  • Standardized protocols : Fixed cell density (OD₆₀₀ = 0.1) and incubation time (72h) .
  • Positive controls : Use isoniazid (TB) or cisplatin (cancer) to validate assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol
Reactant of Route 2
(3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol

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